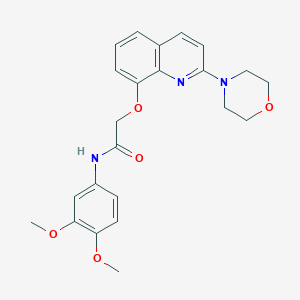

N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-28-18-8-7-17(14-20(18)29-2)24-22(27)15-31-19-5-3-4-16-6-9-21(25-23(16)19)26-10-12-30-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBESSNJTRMTHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of significant interest due to its potential biological activity. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 370.45 g/mol. Its structure features a morpholino group attached to a quinoline moiety, which is known for various biological activities.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Anticancer Activity : Quinoline derivatives have been shown to target the EPH receptor family, which is often overexpressed in cancers. This interaction may inhibit tumor growth and proliferation .

- Cholinesterase Inhibition : Some studies suggest that related acetamide derivatives can effectively inhibit butyrylcholinesterase (BChE), which is a therapeutic target in Alzheimer's disease. For example, a derivative showed an IC50 value of 3.94 μM against BChE .

- Antimicrobial Properties : Compounds containing quinoline rings have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Anticancer Activity

A series of biological assays have been conducted to evaluate the anticancer potential of this compound:

- Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

| A549 | 25 |

Cholinesterase Inhibition

The inhibition of BChE was assessed using spectrophotometric methods. The compound demonstrated significant inhibitory activity, supporting its potential use in treating Alzheimer's disease.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 8c | 3.94 | Mixed-type |

Case Study 1: Anticancer Activity in Vivo

In a study involving xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3).

Case Study 2: Neuroprotective Effects

In a neuroprotection study using an animal model for Alzheimer's disease, the compound exhibited promising results by improving cognitive function as measured by the Morris water maze test. Additionally, biochemical assays indicated reduced levels of acetylcholinesterase activity in brain tissues.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Growth inhibition |

| HCT-116 (Colon Cancer) | 4.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in:

- Decreased levels of pro-inflammatory cytokines.

- Reduced edema in inflammatory models.

These effects are attributed to the compound's ability to inhibit pathways involved in inflammation, potentially offering a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

This compound has demonstrated antioxidant properties in various studies. The compound showed:

- Significant reduction in oxidative stress markers.

- Enhancement of antioxidant enzyme activities.

This suggests potential applications in mitigating oxidative stress-related diseases, including neurodegenerative disorders .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The study reported that treatment with the compound led to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Case Study 2: In Vivo Anti-inflammatory Study

In an experimental model of arthritis, administration of the compound significantly reduced joint swelling and pain compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers in treated animals .

Q & A

Q. What are the critical steps in designing a multi-step synthesis route for N-(3,4-dimethoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide?

- Methodological Answer : The synthesis of structurally complex acetamide derivatives typically involves sequential functionalization of the quinoline core, followed by coupling with the dimethoxyphenyl-acetamide moiety. Key steps include:

- Quinoline Functionalization : Introduce morpholino and oxy groups via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

- Acetamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the quinoline intermediate to the N-(3,4-dimethoxyphenyl)acetamide group .

- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate high-purity products .

- Yield Optimization : Adjust reaction temperature (room temp to 80°C) and stoichiometric ratios (e.g., 1.5 equivalents of acetyl chloride) to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., dimethoxyphenyl protons at δ 3.8–3.9 ppm, morpholino protons at δ 3.3–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- FT-IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) stretches .

- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction data (e.g., monoclinic P21/c space group parameters) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds .

- Off-Target Profiling : Use kinase screening panels or proteomics to rule out non-specific interactions .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to validate target engagement .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .

- QSAR Modeling : Corate substituent effects (e.g., methoxy vs. methyl groups) on activity using MOE or RDKit .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives with multiple functional groups?

- Methodological Answer :

- Fragment-Based Design : Systematically modify substituents (e.g., morpholino vs. piperazine) while keeping the core intact .

- Free-Wilson Analysis : Quantify contributions of each group (e.g., dimethoxyphenyl’s lipophilicity) to overall activity .

- Synergistic Effects : Use isobolograms to identify additive or antagonistic interactions between functional groups .

Q. How should stability studies be designed for acetamide-based compounds under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24–72 hrs) and monitor degradation via HPLC .

- Thermal Stability : Perform TGA/DSC to determine melting points and decomposition thresholds .

- Light Sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in reported synthetic yields for similar acetamide derivatives?

- Methodological Answer :

- Catalyst Screening : Compare Pd₂(dba)₃/Xantphos vs. CuI/1,10-phenanthroline systems for coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) against dichloromethane for intermediate solubility .

- Byproduct Identification : Use LC-MS to detect side products (e.g., acetylated amines) and adjust protecting groups .

Q. What experimental controls are essential for validating target-specific mechanisms in cellular assays?

- Methodological Answer :

- Negative Controls : Include inactive analogs (e.g., morpholino replaced with piperidine) to confirm target specificity .

- CRISPR Knockouts : Use target-gene-deficient cell lines to assess on-target vs. off-target effects .

- Competitive Inhibition : Co-treat with known inhibitors (e.g., staurosporine for kinases) to validate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.